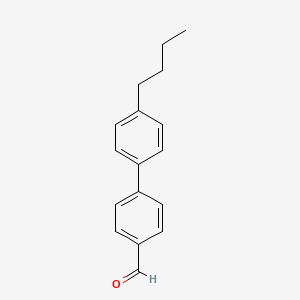

4-(4-Butylphenyl)benzaldehyde

概要

説明

4-(4-Butylphenyl)benzaldehyde is an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds . It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide .

Synthesis Analysis

The synthesis of 4-(4-Butylphenyl)benzaldehyde can be achieved through various methods. One method involves the Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol . Another method involves a two-step, one-pot procedure, employing a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis

The molecular structure of 4-(4-Butylphenyl)benzaldehyde can be represented by the linear formula (CH3)3CC6H4CHO . The molecule has a molecular weight of 162.23 .Chemical Reactions Analysis

4-(4-Butylphenyl)benzaldehyde can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with organometallic reagents in a cross-coupling reaction .Physical And Chemical Properties Analysis

4-(4-Butylphenyl)benzaldehyde is a liquid with a refractive index of n20/D 1.53 (lit.) . It has a boiling point of 130 °C/25 mmHg (lit.) and a density of 0.97 g/mL at 25 °C (lit.) .科学的研究の応用

Tyrosinase Inhibition

4-(4-Butylphenyl)benzaldehyde, a benzaldehyde derivative, has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin formation. Nihei and Kubo (2017) found that benzaldehyde inhibited tyrosinase's oxidation of 4-t-butylcatechol. They noted that benzaldehydes with bulky substituents, like 4-(4-Butylphenyl)benzaldehyde, may act as partial noncompetitive inhibitors, impacting the enzyme's catalytic center through hydrophobic interactions (Nihei & Kubo, 2017).

Bioproduction and Biocatalysis

Benzaldehydes, including 4-(4-Butylphenyl)benzaldehyde, are important in bioproduction and biocatalysis. Craig and Daugulis (2013) discussed the bioproduction of benzaldehyde, highlighting its commercial value in the flavor industry and its biotransformation by microbial means, like using Pichia pastoris, which is significant for sustainable and eco-friendly production (Craig & Daugulis, 2013).

Photocatalysis

Research by Lima et al. (2017) explored the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride as a metal-free catalyst. This study illuminates the potential of benzaldehydes in photocatalytic applications, offering an environmentally friendly approach to chemical transformations (Lima et al., 2017).

Solid Phase Organic Synthesis

Swayze (1997) investigated benzaldehyde derivatives, including 4-(4-Butylphenyl)benzaldehyde, for use in solid phase organic synthesis. The study explored their utility as linkers in the synthesis of complex organic molecules, demonstrating their versatility in modern synthetic chemistry (Swayze, 1997).

Enzymatic Production

Takakura et al. (2022) researched the enzymatic production of benzaldehyde from L-phenylalanine, highlighting the industrial importance of benzaldehyde, including its derivatives, in the food industry for their aromatic properties. This study underscores the potential of biotechnological approaches in producing flavoring compounds (Takakura et al., 2022).

作用機序

Target of Action

4-(4-Butylphenyl)benzaldehyde, a type of aromatic aldehyde, is believed to target cellular antioxidation systems . The compound’s primary targets are likely to be components of these systems, such as superoxide dismutases and glutathione reductase . These enzymes play crucial roles in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.

Mode of Action

The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved with redox-active compounds like 4-(4-Butylphenyl)benzaldehyde . The interaction with its targets leads to destabilization of cellular redox homeostasis and/or antioxidation systems , which can inhibit microbial growth .

Biochemical Pathways

This disruption could lead to oxidative stress, which can inhibit the growth of microbes .

Pharmacokinetics

After administration, it might be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The compound might be metabolized into 4-hydroxybenzoic acid (4-HBA) after administration . The pathological state of the model might mainly affect its absorption degree and metabolism rate .

Result of Action

The primary result of the action of 4-(4-Butylphenyl)benzaldehyde is the inhibition of microbial growth . By disrupting the cellular antioxidation systems, the compound induces oxidative stress within the cell, which can inhibit the growth of microbes . This makes 4-(4-Butylphenyl)benzaldehyde a potential antifungal or chemosensitizing agent .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-butylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYLCFMLLLYPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Butylphenyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)

![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)